1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea
Description
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea features a benzodioxole moiety fused to a piperazine-ethyl-urea scaffold. Its structure combines three pharmacologically relevant motifs:
- Benzodioxole: A privileged structure in medicinal chemistry, known for enhancing metabolic stability and modulating lipophilicity .
- 4-Methylpiperazine: A nitrogen-containing heterocycle that improves solubility and may interact with biological targets such as GPCRs or kinases .
- Phenylurea: A hydrogen-bond donor/acceptor group that facilitates interactions with enzymes or receptors, commonly seen in kinase inhibitors or antidiabetic agents .
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-24-9-11-25(12-10-24)18(16-7-8-19-20(13-16)28-15-27-19)14-22-21(26)23-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZZJVYJCQVMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the piperazine ring: The benzo[d][1,3]dioxole intermediate can be reacted with a piperazine derivative, such as 4-methylpiperazine, under nucleophilic substitution conditions.
Formation of the phenylurea group: The final step might involve the reaction of the intermediate with phenyl isocyanate to form the phenylurea group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine or phenylurea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigation of its potential as a therapeutic agent, possibly in the treatment of neurological disorders or cancer.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or DNA-binding proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural similarities and differences with compounds from the evidence:
Physicochemical Properties
- Lipophilicity : The benzodioxole and phenyl groups increase hydrophobicity, while the urea and 4-methylpiperazine enhance solubility. This balance contrasts with purely lipophilic analogues like the cyclohexylurea derivative () .
Biological Activity
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the existing literature regarding its synthesis, biological evaluations, and mechanisms of action, highlighting its significance in pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole moiety and subsequent coupling with a phenylurea structure. The synthetic pathway often employs reagents such as piperazine derivatives to introduce the 4-methylpiperazin-1-yl group. The purity and structure are confirmed using techniques like NMR spectroscopy and mass spectrometry.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against human breast cancer cells (MDA-MB-231), indicating potent activity compared to standard chemotherapeutic agents .
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, it has been suggested that the compound interferes with the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and metastasis. Additionally, it may induce apoptosis through the activation of caspase pathways .
Case Study 1: In Vivo Efficacy
In a recent preclinical study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study utilized doses ranging from 10 to 50 mg/kg body weight, revealing a dose-dependent response in tumor inhibition .
Case Study 2: Combination Therapy
Another investigation focused on the efficacy of this compound in combination with existing chemotherapeutics. Results indicated that co-administration enhanced antitumor effects, suggesting potential for use in combination therapy protocols to overcome drug resistance in cancer treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for determining the therapeutic window of this compound. Preliminary data indicate moderate bioavailability and a half-life suitable for once-daily dosing regimens. Toxicological assessments reveal a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .
Q & A
Q. Designing a SAR study for urea derivatives: What parameters are critical?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
